8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 327168-37-6
Cat. No.: VC21442196
Molecular Formula: C29H43ClN4O2S
Molecular Weight: 547.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327168-37-6 |
|---|---|
| Molecular Formula | C29H43ClN4O2S |
| Molecular Weight | 547.2g/mol |
| IUPAC Name | 8-[(4-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-17-19-24(30)20-18-23/h17-20H,3-16,21-22H2,1-2H3,(H,32,35,36) |
| Standard InChI Key | JEHQHAXBRDPSNW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
Introduction
Structural Characteristics
Core Structure
8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione features a purine core structure, which consists of a pyrimidine ring fused with an imidazole ring. This heterocyclic system forms the foundation for numerous biologically active compounds, including caffeine, adenine, and guanine. The purine core of this compound has been modified at various positions to introduce specific functional groups that alter its chemical and biological properties.
Key Functional Groups
The compound contains several key functional groups that define its chemical identity:
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A hexadecyl chain (C16H33) at position 7 of the purine ring, which contributes significant lipophilicity to the molecule
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A methyl group at position 3, which is common in many purine derivatives
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A 4-chlorobenzyl sulfanyl group at position 8, consisting of a benzene ring with a chlorine atom at the para position attached to the purine core via a sulfur bridge and a methylene group
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Two carbonyl groups at positions 2 and 6, forming the dione structure characteristic of xanthine derivatives
Structural Representation
The compound can be represented using its SMILES notation:
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
This notation encodes the complete structural information of the molecule, including the connectivity of atoms and the configuration of functional groups.
Synthesis Methods
General Synthetic Approach
The synthesis of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves modifications of purine derivatives through a series of chemical transformations. These modifications are designed to introduce specific functional groups at defined positions of the purine ring, resulting in a compound with enhanced biological activity and targeted properties.
Key Synthetic Steps
Based on established methods for similar purine derivatives, the synthesis of this compound would likely involve:
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Starting with a suitable purine precursor, such as theophylline or theobromine
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Alkylation at position 7 with hexadecyl halide to introduce the long-chain alkyl group
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Functionalization at position 8 through appropriate chemical reactions
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Introduction of the 4-chlorobenzyl sulfanyl group through nucleophilic substitution reactions
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Final purification steps to obtain the compound in high purity
Synthetic Challenges
The synthesis of this complex molecule presents several challenges:
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Regioselectivity during the alkylation steps to ensure proper substitution at the desired positions
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Compatibility of reaction conditions with the various functional groups
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Purification challenges due to the lipophilic nature of the compound
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Scale-up considerations for larger-scale synthesis
Physical and Chemical Properties
Physical Properties
Table 1: Physical Properties of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 547.2 g/mol | Medium-sized organic molecule |
| Physical State | Solid at room temperature | Typical for purine derivatives with similar structures |
| Solubility | Limited water solubility, soluble in organic solvents | Due to lipophilic character from hexadecyl chain |
| Color | Off-white to pale yellow | Characteristic of purine derivatives |
| Melting Point | Estimated 80-120°C | Based on similar purine derivatives |
Chemical Properties
The chemical properties of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione are influenced by its various functional groups:
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The purine ring system exhibits aromatic character and can participate in various reactions typical of heterocyclic compounds
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The carbonyl groups at positions 2 and 6 can engage in nucleophilic addition reactions and hydrogen bonding
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The sulfanyl group can undergo oxidation to form sulfoxides or sulfones
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The hexadecyl chain contributes to the compound's lipophilicity and potential interactions with lipid membranes
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The chlorine atom on the benzyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions
Comparative Analysis
Comparison with Related Compounds
Table 2: Comparison of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione with Related Purine Derivatives
Structure-Property Relationships
The structural features of 8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione contribute to its physical and chemical properties in specific ways:
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The hexadecyl chain enhances lipophilicity and membrane permeability
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The 4-chlorobenzyl sulfanyl group introduces steric bulk and potential for specific receptor interactions
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The purine dione core provides hydrogen bond acceptors through its carbonyl groups
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The methyl group at position 3 affects the electronic properties of the purine ring
Future Research Directions
Methodological Approaches
Future studies could employ various methodological approaches:
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Computational modeling to predict interactions with potential biological targets
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High-throughput screening to identify novel activities
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Systematic structure-activity relationship studies through synthesis of analogues
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Advanced analytical techniques to characterize its properties in biological systems
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